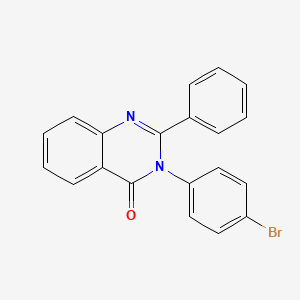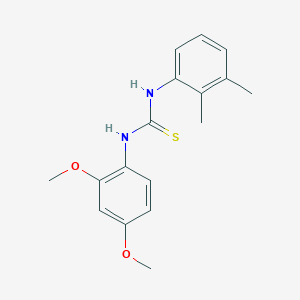![molecular formula C16H16BrN3OS B10867088 2-[(2-bromophenyl)carbonyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B10867088.png)
2-[(2-bromophenyl)carbonyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-BROMOBENZOYL)-N-(3,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with a unique structure that includes a bromobenzoyl group, a dimethylphenyl group, and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-BROMOBENZOYL)-N-(3,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the bromobenzoyl intermediate. This intermediate is then reacted with 3,5-dimethylphenylhydrazine and a suitable thiocarbamide reagent under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated control systems can further enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-BROMOBENZOYL)-N-(3,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(2-BROMOBENZOYL)-N-(3,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 2-(2-BROMOBENZOYL)-N-(3,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be related to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazinecarbothioamide derivatives and bromobenzoyl compounds, such as:
- 2-(2-BROMOBENZOYL)-N-PHENYLHYDRAZINECARBOTHIOAMIDE
- 2-(2-BROMOBENZOYL)-N-(4-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
Uniqueness
What sets 2-(2-BROMOBENZOYL)-N-(3,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the 3,5-dimethylphenyl group, in particular, may enhance its stability and reactivity compared to other derivatives.
Properties
Molecular Formula |
C16H16BrN3OS |
|---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
1-[(2-bromobenzoyl)amino]-3-(3,5-dimethylphenyl)thiourea |
InChI |
InChI=1S/C16H16BrN3OS/c1-10-7-11(2)9-12(8-10)18-16(22)20-19-15(21)13-5-3-4-6-14(13)17/h3-9H,1-2H3,(H,19,21)(H2,18,20,22) |
InChI Key |
KWONBCYFHCDLKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NNC(=O)C2=CC=CC=C2Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Dimethyl 5-{[(2-methylbutyl)carbamothioyl]amino}benzene-1,3-dicarboxylate](/img/structure/B10867014.png)
![1-{4-[(4-Methoxyphenyl)amino]phenyl}-3-[4-(phenylamino)phenyl]thiourea](/img/structure/B10867020.png)
![4-(3,4-dimethoxyphenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10867027.png)
![5-benzyl-3-[(4-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10867035.png)
![N-(2-{[(E)-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methylidene]amino}phenyl)-4-methylbenzenesulfonamide](/img/structure/B10867041.png)
![2-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzyl)-4-methyl-5-[3-(morpholin-4-yl)propyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10867049.png)
![methyl 5-chloro-3-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B10867050.png)
![2-[7-(1,3-benzothiazol-2-yl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B10867069.png)
![methyl {(4Z)-4-[1-(benzylamino)ethylidene]-5-oxo-1-[6-(thiophen-2-yl)pyridazin-3-yl]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10867073.png)

![16-(furan-2-yl)-4-[(4-methoxyphenyl)methyl]-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10867089.png)
![6,7-dimethoxy-2-[(1H-1,2,4-triazol-5-ylthio)methyl]-1H-quinazolin-4-one](/img/structure/B10867099.png)
